

Spectroscopic Profile of tert-Amyl Methyl Ether (TAME): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *tert-Amyl methyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **tert-amyl methyl ether** (TAME), a compound of interest in various chemical and pharmaceutical applications. The following sections present in-depth nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **tert-amyl methyl ether** (2-methoxy-2-methylbutane) is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, which are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of TAME exhibits four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
-OCH ₃	3.11	Singlet	3H	7.5
-CH ₂ -	1.46	Quartet	2H	
gem-di-CH ₃	1.09	Singlet	6H	7.5
-CH ₂ -CH ₃	0.87	Triplet	3H	

Data sourced from "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry" by Babij, N. R., et al.[\[1\]](#)[\[2\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of TAME shows five signals, corresponding to the five distinct carbon environments. Chemical shifts (δ) are reported in ppm relative to TMS.

Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)
C-O (quaternary)	73.4
-OCH ₃	49.3
-CH ₂ -	34.5
gem-di-CH ₃	25.9
-CH ₂ -CH ₃	8.6

Data sourced from "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry" by Babij, N. R., et al.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of TAME displays characteristic absorption bands for C-H and C-O stretching vibrations, consistent with its ether functionality.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2970 - 2850	C-H Stretch	Alkane
2815	C-H Stretch	Methoxy (-OCH ₃)
1465	C-H Bend	Alkane
1380, 1365	C-H Bend (gem-dimethyl)	Alkane
1150 - 1085	C-O Stretch	Aliphatic Ether

Mass Spectrometry (MS)

Electron ionization mass spectrometry of TAME results in the formation of a molecular ion and several characteristic fragment ions.

m/z	Relative Intensity	Proposed Fragment
102	Low	[M] ⁺ (Molecular Ion)
87	Moderate	[M - CH ₃] ⁺
73	High	[M - C ₂ H ₅] ⁺ (Base Peak)
59	Moderate	[C ₃ H ₇ O] ⁺
43	High	[C ₃ H ₇] ⁺

Data interpreted from the NIST Mass Spectrometry Data Center.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **tert-amyl methyl ether**.

Materials:

- **tert-Amyl methyl ether** (TAME), high purity
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) TMS
- 5 mm NMR tubes
- Pipettes and glassware

Instrumentation:

- 300 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - Place approximately 5-10 mg of TAME into a clean, dry vial.
 - Add approximately 0.6 mL of CDCl_3 containing TMS.
 - Gently swirl the vial to ensure complete dissolution.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters:

- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 (due to the low natural abundance of ^{13}C)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H spectrum.

IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of neat **tert-amyl methyl ether**.

Materials:

- **tert-Amyl methyl ether** (TAME), high purity
- Salt plates (e.g., NaCl or KBr) or an ATR accessory
- Acetone or other suitable solvent for cleaning
- Lint-free tissues

Instrumentation:

- FTIR spectrometer (e.g., with an attenuated total reflectance (ATR) accessory)

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean with a solvent-moistened tissue and allow it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of TAME onto the center of the ATR crystal.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry

Objective: To obtain an electron ionization (EI) mass spectrum of **tert-amyl methyl ether**.

Materials:

- **tert-Amyl methyl ether** (TAME), high purity
- Volatile solvent (e.g., methanol or dichloromethane) for dilution, if necessary

Instrumentation:

- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

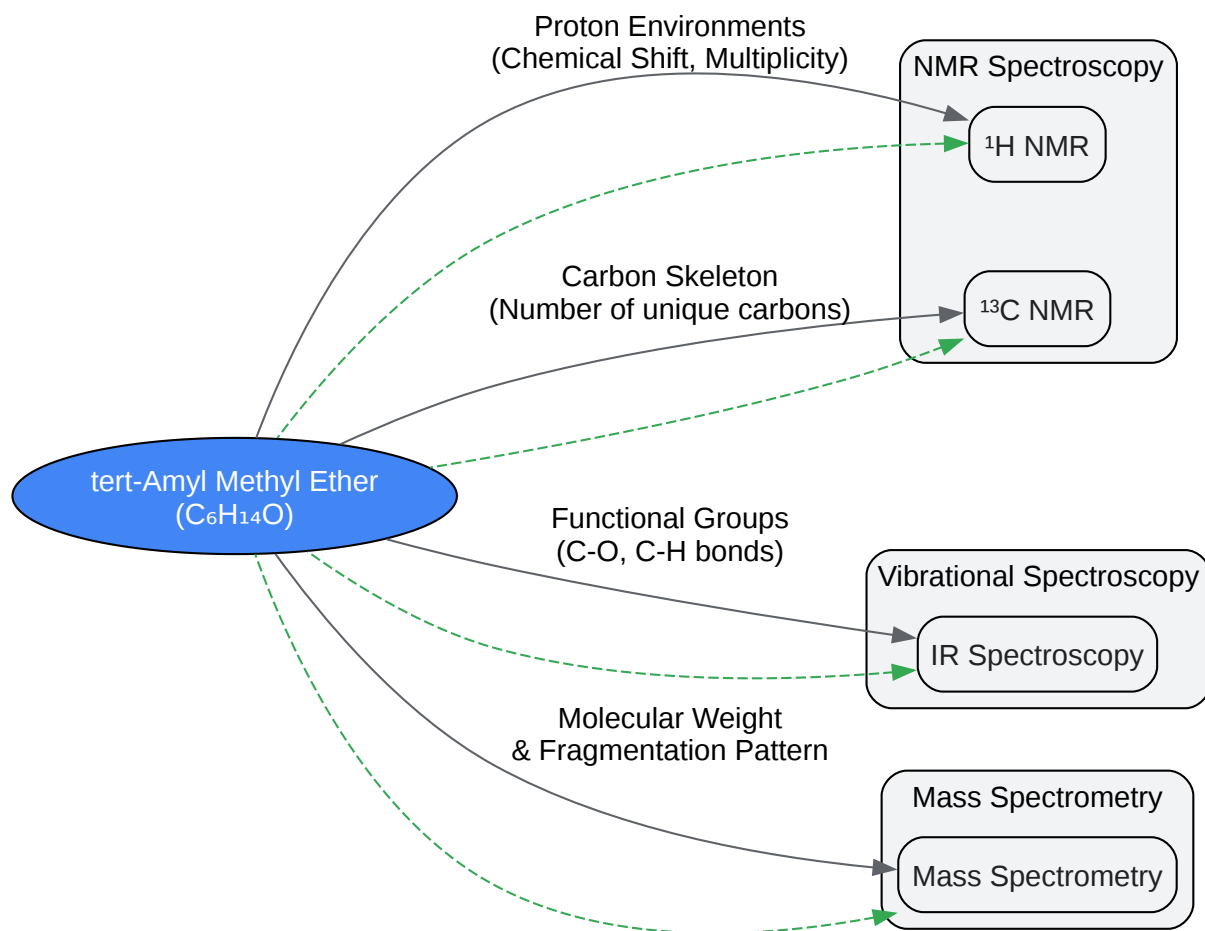
Procedure (using GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of TAME in a volatile solvent (e.g., 1 mg/mL).
- Instrument Setup:
 - Set the GC oven temperature program (e.g., start at 40°C, ramp to 150°C).
 - Set the MS parameters:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Mass range: m/z 35-200
 - Source temperature: 230°C
 - Quadrupole temperature: 150°C
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

- The GC will separate the components of the sample, and the eluting TAME will enter the mass spectrometer.
- The mass spectrometer will acquire spectra across the chromatographic peak corresponding to TAME.
- Data Processing:
 - Identify the mass spectrum corresponding to the TAME peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Determine the relative intensities of the peaks.

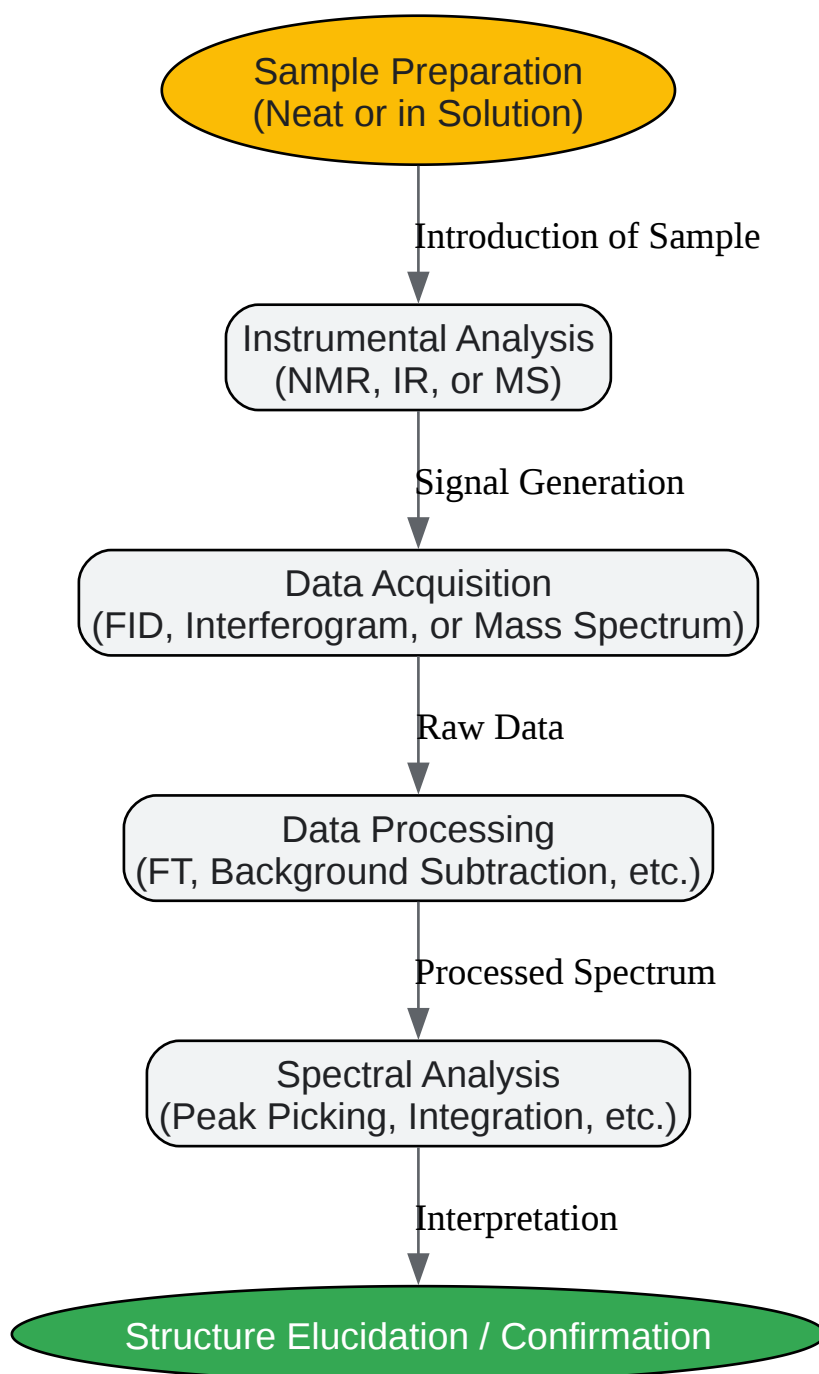
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.



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Caption: Correlation of spectroscopic techniques for the structural elucidation of TAME.



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Caption: General experimental workflow for spectroscopic analysis of a liquid compound.

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